molecular formula C10H11ClO3 B3212228 methyl 5-chloro-4-methoxy-2-methylbenzoate CAS No. 109803-48-7

methyl 5-chloro-4-methoxy-2-methylbenzoate

Cat. No.: B3212228
CAS No.: 109803-48-7
M. Wt: 214.64 g/mol
InChI Key: YPPCIMDEHVUNPU-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-methoxy-2-methylbenzoate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-4-methoxy-2-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 5-chloro-4-methoxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-methoxy-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-chloro-4-methoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate
  • Methyl 5-chloro-2-methoxy-4-methylbenzoate
  • Methyl 4-acetamido-2-methoxybenzoate

Uniqueness

Methyl 5-chloro-4-methoxy-2-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of a chlorine atom, a methoxy group, and a methyl group on the benzene ring differentiates it from other similar compounds and influences its physicochemical properties .

Properties

IUPAC Name

methyl 5-chloro-4-methoxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPCIMDEHVUNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201158
Record name Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109803-48-7
Record name Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109803-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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